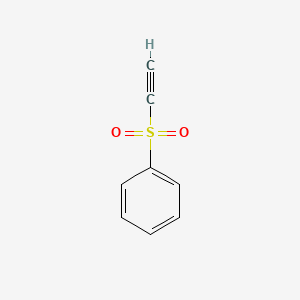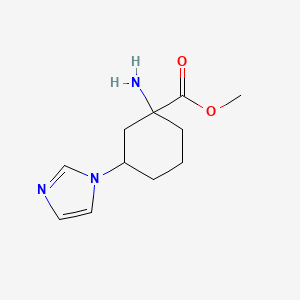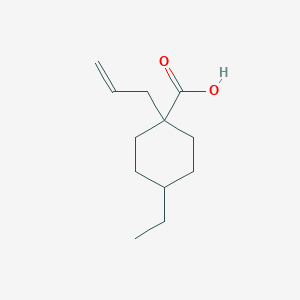![molecular formula C10H11NO2S B15326164 2-[(2-Oxo-2-phenylethyl)thio]acetamide CAS No. 445470-09-7](/img/structure/B15326164.png)
2-[(2-Oxo-2-phenylethyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide is an organic compound characterized by the presence of a sulfanyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide typically involves the reaction of 2-oxo-2-phenylethyl chloride with thiourea, followed by the addition of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully monitored to achieve consistent results.
Types of Reactions:
Oxidation: 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can modulate enzymatic activity by binding to active sites or altering protein conformation. Pathways involved may include oxidative stress response and signal transduction cascades.
Comparison with Similar Compounds
- 2-[(2-oxo-2-phenylethyl)sulfanyl]acetic acid
- 2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide
Comparison: 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide is unique due to its specific sulfanyl-acetamide structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the acetamide group can influence its solubility and interaction with biological targets, making it a valuable compound for targeted research applications.
Properties
CAS No. |
445470-09-7 |
|---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-phenacylsulfanylacetamide |
InChI |
InChI=1S/C10H11NO2S/c11-10(13)7-14-6-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) |
InChI Key |
YIENSZYMFQRLGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



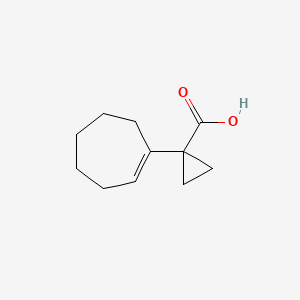
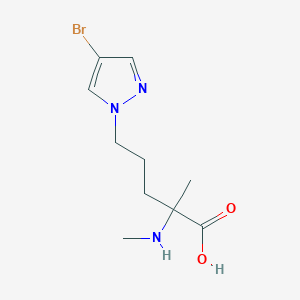

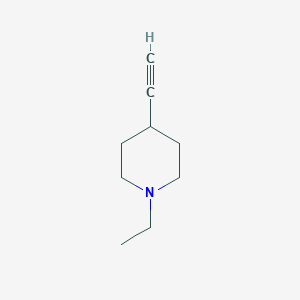
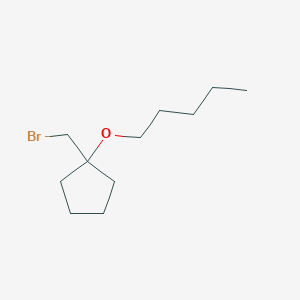
![7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15326121.png)
![N-Methyl-1-(spiro[3.3]heptan-2-YL)methanamine](/img/structure/B15326127.png)
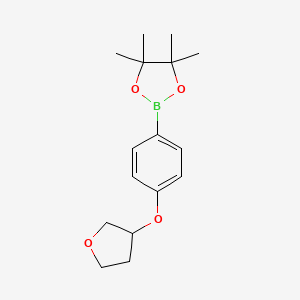
![2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15326147.png)
